molecular formula C17H16ClNO4 B5833125 N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B5833125
M. Wt: 333.8 g/mol
InChI Key: CPFTVBJCZQNZJP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a formylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, ethyl N-(3-chlorophenyl)glycinate.

    Hydrolysis and Formylation: The intermediate is then hydrolyzed to form N-(3-chlorophenyl)glycine. This compound is subsequently reacted with 2-ethoxy-4-formylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-(3-chlorophenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: N-(3-chlorophenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: N-(3-aminophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-chlorophenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both an ethoxy group and a formyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-16-8-12(10-20)6-7-15(16)23-11-17(21)19-14-5-3-4-13(18)9-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFTVBJCZQNZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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